Thiophosphonic acid

Description

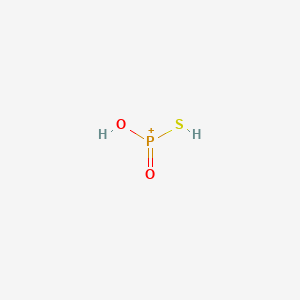

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-oxo-sulfanylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZHGKFIGVRMNT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315355 | |

| Record name | Phosphonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19028-32-1 | |

| Record name | Thiophosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiophosphonic Acids: IUPAC Nomenclature, CAS Numbers, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiophosphonic acids and their derivatives. It details the systematic IUPAC nomenclature, associated CAS numbers, and delves into their synthesis, physicochemical properties, and significant roles in various biological pathways, particularly as enzyme inhibitors. This document is designed to be an essential resource for professionals in the fields of chemistry, pharmacology, and drug development.

IUPAC Nomenclature and CAS Numbers of Thiophosphonic Acids and Their Derivatives

The systematic naming of thiophosphonic acids and their derivatives follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, thiophosphonic acid, can exist in two tautomeric forms. The IUPAC name for the parent acid is hydroxy(oxo)(sulfanyl)phosphanium [], and its Chemical Abstracts Service (CAS) number is 19028-32-1 [].

Derivatives are named by specifying the substituents on the phosphorus, oxygen, and sulfur atoms.

Esters of this compound

Esters are named by specifying the alkyl or aryl groups attached to the oxygen atoms, followed by the name of the parent acid.

-

O-Alkyl/Aryl Alkylphosphonothioic Acids : These are named by indicating the O-substituent and the P-substituent. For example, O-ethyl methylphosphonothioic acid.

-

Diesters : For diesters, the substituents on the oxygen atoms are listed alphabetically. For instance, O,O'-diethyl methylphosphonothioate.

Amides of this compound

Amides are named by replacing the "-oic acid" suffix with "-amide". Substituents on the nitrogen atom are designated with the locant N.

-

Primary Amides : For example, P-methylphosphonothioic amide.

-

Substituted Amides : For instance, N,P-dimethylphosphonothioic amide.

Halides of this compound

Acid halides are named by replacing the "-ic acid" suffix with "-oyl halide".

-

Dihalides : For example, methylphosphonothioic dichloride.

-

Ester Halides : For instance, O-ethyl methylphosphonochloridothioate.

Table of Representative this compound Derivatives

| Compound Name (IUPAC) | CAS Number | Molecular Formula |

| This compound | 19028-32-1[] | H₃O₂PS |

| This compound dimethyl ester | 5930-72-3[2] | C₂H₇O₂PS |

| O,O'-diethyl methylphosphonothioate | C₅H₁₃O₂PS | |

| Thiophosphoric acid O,O'-diethyl ester S-(2-oxo-[3][4][5]oxadiazol-3-ylmethyl) ester | 1739-69-1[4] | C₇H₁₃N₂O₅PS |

| Thiophosphoric acid O-methyl ester O',O''-bis-(3-methyl-4-nitro-phenyl) ester | 4901-42-2 | C₁₅H₁₅N₂O₇PS |

| Thiophosphoric acid O,O-di-sec-butyl ester potassium salt | 10533-39-8[6] | C₈H₁₈KO₃PS |

| Thiophosphoric acid dec-9-enyl ester | C₁₀H₂₁O₃PS | |

| Thiophosphoric acid decyl ester | 849721-54-6[7] | C₁₀H₂₃O₃PS |

| Thiophosphoric acid tetradecyl ester | C₁₄H₃₁O₃PS |

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of this compound derivatives.

Synthesis of this compound Dihalides

A common method for the preparation of alkyl or aryl phosphonothioic dihalides involves the reaction of an alkyl or aryl halide with a phosphorus trihalide in the presence of phosphorus decasulfide (P₄S₁₀) and elemental phosphorus.

Example Protocol: Synthesis of Methylphosphonothioic Dichloride

-

A high-pressure autoclave is charged with methyl chloride, phosphorus trichloride, phosphorus decasulfide, and red phosphorus.

-

The reactor is sealed and heated to a temperature between 200 °C and 250 °C.

-

The reaction is maintained at this temperature under autogenous pressure for several hours.

-

After cooling, the reaction mixture is carefully vented, and the product is isolated by fractional distillation.

Synthesis of this compound Esters

This compound esters can be synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. To introduce the sulfur atom, a subsequent thionation step is required, often using Lawesson's reagent or phosphorus pentasulfide.

Example Protocol: Synthesis of O,O-Diethyl Methylphosphonothioate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite.

-

Slowly add methyl iodide to the flask. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to complete the formation of diethyl methylphosphonate.

-

Cool the reaction mixture and then add Lawesson's reagent.

-

Heat the mixture to reflux in a suitable solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Synthesis of this compound Amides

This compound amides can be prepared by reacting a thiophosphonic dihalide with a primary or secondary amine.

Example Protocol: Synthesis of N,P-Dimethylphosphonothioic amide

-

In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve methylamine in an inert solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylphosphonothioic dichloride in diethyl ether to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting precipitate (methylamine hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude amide is purified by recrystallization or column chromatography.

Physicochemical and Biological Properties

This section presents key physicochemical data for a selection of this compound derivatives and discusses their biological activities.

Physicochemical Data

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound dimethyl ester | 126.12[2] | 59 @ 16 mmHg[2] | 1.185 @ 25 °C[2] | - |

| O,O'-diethyl methylphosphonothioate | 168.19 | ~200 | ~1.08 | ~1.47 |

| Thiophosphoric acid decyl ester | 254.33[7] | - | - | - |

| Thiophosphoric acid tetradecyl ester | 310.44[8] | - | - | - |

Biological Activity: Enzyme Inhibition

This compound derivatives are well-known for their ability to inhibit various enzymes, most notably cholinesterases. This inhibitory activity forms the basis of their application as pesticides and nerve agents, but also provides a foundation for the development of therapeutic agents.

Organothiophosphorus compounds, including derivatives of this compound, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition is typically irreversible and occurs through the phosphorylation of a serine residue in the active site of the enzyme.

The general mechanism of cholinesterase inhibition involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the thiophosphonate, leading to the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.

Kinetic Data for Cholinesterase Inhibition

The inhibitory potency of these compounds is often quantified by the inhibition constant (Kᵢ) and the second-order rate constant (kᵢ).

| Inhibitor | Enzyme | Kᵢ (µM) | kᵢ (min⁻¹) | IC₅₀ (µM) |

| S-DEPP | human AChE | ~8 | ~0.10 | low µM |

| S-DEPP | equine BChE | ~8 | ~0.10 | low µM |

| R,S-DEPP | eel AChE | - | - | 150 |

DEPP: O,S-diethylphenylphosphonothioate

Signaling Pathways and Logical Relationships

The biological effects of thiophosphonic acids are primarily mediated through their interaction with key enzymes in cellular signaling pathways.

Cholinesterase Inhibition Pathway

The inhibition of acetylcholinesterase by thiophosphonates disrupts the normal signaling at cholinergic synapses. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Experimental Workflow for Enzyme Inhibition Assay

A typical workflow for assessing the enzyme inhibitory activity of this compound derivatives involves several key steps, from compound synthesis to data analysis.

Caption: General experimental workflow for evaluating enzyme inhibition by thiophosphonates.

References

- 2. This compound dimethyl ester|lookchem [lookchem.com]

- 3. US3803226A - Process for preparing alkyl or aryl phosphonothioic dihalides - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. THIOPHOSPHORIC ACID O,O-DI-SEC-BUTYL ESTER POTASSIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thiophosphoric Acid Decyl Ester | C10H23O3PS | CID 11242245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophosphoric acid tetradecyl ester | C14H31O3PS | CID 11312936 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiophosphonic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiophosphonic acid derivatives and their analogues, focusing on their synthesis, biological activity, and therapeutic potential. This document collates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as an essential resource for researchers in medicinal chemistry and drug discovery.

Introduction to this compound Derivatives

Thiophosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom, two sulfur atoms (one of which is typically a thiono S=P bond), and a hydroxyl group. Their analogues, where sulfur may be replaced by oxygen or other moieties, have garnered significant interest in medicinal chemistry. These compounds often serve as isosteres of biologically important phosphates, offering increased stability against hydrolysis by metabolic enzymes.[1] This property, combined with their ability to interact with various biological targets, has led to the development of this compound derivatives as antiviral agents, anticancer therapeutics, and enzyme inhibitors.[1][2][3][4][5][6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established methods. A common approach involves the thionation of the corresponding phosphonic acid derivatives using reagents like Lawesson's reagent.[3]

General Synthesis of Thiophosphonates from Phosphonates

A widely used method for converting phosphonates to thiophosphonates involves heating the phosphonate with Lawesson's reagent in a polar aprotic solvent.[3] The reaction is typically followed by hydrolysis to yield the this compound.

Experimental Protocol: Synthesis of Trisodium Thiophosphonoformate (Na₃TPFA)

This protocol describes the synthesis of the antiviral agent trisodium thiophosphonoformate (Na₃TPFA) from trimethyl phosphonoformate.

Materials:

-

Trimethyl phosphonoformate (Me₃PFA)

-

Lawesson's reagent

-

Polar aprotic solvent (e.g., acetonitrile)

-

10N Sodium Hydroxide (NaOH) solution

-

Methanol

-

Distilled water

-

1N Hydrochloric acid (HCl)

Procedure for Thionation:

-

A reaction mixture is formed by dissolving trimethyl phosphonoformate and a slight excess of Lawesson's reagent in a polar aprotic solvent.[3]

-

The mixture is heated until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.[3]

-

The resulting trimethyl thiophosphonoformate (Me₃TPFA) can be separated from the reaction mixture by distillation, precipitation, or chromatographic methods.[5]

Procedure for Hydrolysis and Purification:

-

To 1.0 g (5.43 mmol) of the purified Me₃TPFA, add 2.75 ml of 10N NaOH solution with vigorous stirring at room temperature.[5]

-

After approximately 3.5 minutes, the mixture will become hot and cloudy as methanol is produced and evaporates. Continue stirring for about 10 minutes.[5]

-

Cool the mixture in an ice bath.[5]

-

Add 3 mL of distilled water and 30 mL of methanol to precipitate the sodium salt.[5]

-

Centrifuge the mixture to collect the precipitate and dry it in a vacuum oven (<1 mm Hg, 50°C) to yield pure Na₃TPFA.[5]

Biological Activity and Therapeutic Applications

This compound derivatives and their analogues exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Antiviral Activity

Thiophosphonoformic acid (TPFA) is a notable example of a this compound derivative with potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[3] It functions by inhibiting viral reverse transcriptase.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives and related compounds. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected thiophene and thiazole derivatives, which are structurally related to thiophosphonic acids, against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BU17 | A549 (Lung) | Not specified, but identified as most potent | [7] |

| BZ02 | A549 (Lung) | 6.10 | [7] |

| BZ03 | A549 (Lung) | > 50 (reduced activity) | [7] |

| BZA06 | A549 (Lung) | 30 | [7] |

| 3c | HTC116 (Colon) | 2.3 | [8] |

| 3c | SH-SY5Y (Neuroblastoma) | 2.7 | [8] |

| 3c | A549 (Lung) | 17.2 | [8] |

| 3c | H1299 (Lung) | 2.7 | [8] |

| 4c | MCF7 (Breast) | < 1 | [8] |

| 4c | SW480 (Colon) | < 1 | [8] |

| Compound 3b | C32 (Melanoma) | 24.4 | [9] |

| Compound 3b | A375 (Melanoma) | 25.4 | [9] |

| Compound 14b | MDA-MB-231 (Breast) | Not specified, but significant | [10] |

| Compound 14b | MCF-7 (Breast) | 0.85 | [10] |

Enzyme Inhibition

Phosphonic and phosphinic acid derivatives are known to be effective enzyme inhibitors.[11] Their thio-analogues are also being explored for this purpose. The table below presents the inhibitory activity (IC₅₀ and Kᵢ values) of some phosphonic and phosphinic acid derivatives against mushroom tyrosinase.

| Compound ID | Type of Inhibition | IC₅₀ (mM) | Kᵢ (mM) | Reference |

| 1 | Mixed | 1.2 | 0.583 | [11] |

| 2 | Competitive | 1.8 | 0.654 | [11] |

| 3 | Noncompetitive | 0.8 | 0.283 | [11] |

| 4 | Noncompetitive | 0.3 | 0.076 | [11] |

| 5 | Mixed | 1.5 | 0.732 | [11] |

| 6 | Competitive | 2.1 | 1.021 | [11] |

| 7 | Mixed | 1.1 | 0.498 | [11] |

| 8 | Noncompetitive | 0.9 | 0.354 | [11] |

| 9 | Mixed | 1.4 | 0.687 | [11] |

| 10 | Competitive | 2.5 | 1.234 | [11] |

G-Protein Coupled Receptor (GPCR) Agonism

Thiophosphoric acid analogues of lysophosphatidic acid (LPA) have been synthesized and evaluated for their activity at LPA receptors, which are members of the GPCR family.[2]

Experimental Protocol: GTP[γ-³⁵S] Binding Assay for LPA Receptor Agonists

This assay measures the activation of G-proteins upon agonist binding to a GPCR.[2]

Materials:

-

Cell membranes expressing LPA receptors

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analogue)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP)

-

Thiophosphoric acid derivatives of LPA (test compounds)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.

-

Incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds by analyzing the concentration-response curves.

Visualizing Molecular Pathways and Workflows

LPA Receptor Signaling Pathway

Lysophosphatidic acid (LPA) and its analogues exert their effects by binding to specific G-protein coupled receptors (LPARs). This binding initiates a cascade of intracellular signaling events that regulate various cellular processes.

Caption: LPA Receptor Signaling Cascade.

Experimental Workflow: Synthesis and Evaluation of LPA Analogues

The development of novel LPA receptor agonists involves a multi-step process from chemical synthesis to biological evaluation.

Caption: Workflow for LPA Analogue Development.

Intrinsic Apoptosis Pathway Induced by Anticancer this compound Analogues

Some thiophene-based anticancer agents, which are structurally related to thiophosphonic acids, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic Apoptosis Signaling.

Conclusion

This compound derivatives and their analogues represent a versatile class of compounds with significant therapeutic potential. Their inherent stability and ability to mimic biological phosphates make them attractive scaffolds for the design of novel drugs targeting a range of diseases. The data and protocols presented in this guide offer a foundation for further research and development in this promising area of medicinal chemistry. Future work will likely focus on elucidating the precise mechanisms of action for various derivatives and optimizing their pharmacological properties for clinical applications.

References

- 1. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds [mdpi.com]

- 2. Synthesis and biological evaluation of phosphonic and thiophosphoric acid derivatives of lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. mdpi.com [mdpi.com]

- 8. revvity.com [revvity.com]

- 9. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. CN102351728A - Method for synthesizing oleoylethanolamide and derivative thereof - Google Patents [patents.google.com]

"Thiophosphonic acid reactivity and stability studies"

An In-depth Technical Guide to Thiophosphonic Acid Reactivity and Stability

Introduction

Thiophosphonic acids and their derivatives represent a critical class of organophosphorus compounds, distinguished by the presence of a phosphorus-sulfur (P=S) bond. This structural feature imparts unique chemical properties that are leveraged in various fields, most notably in drug development and as industrial reagents. The replacement of an oxygen atom in a phosphonic acid with sulfur significantly alters the molecule's electronic character, influencing its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the reactivity and stability of thiophosphonic acids, offering detailed experimental protocols and data to support researchers, scientists, and drug development professionals.

Reactivity of Thiophosphonic Acids

The chemical behavior of thiophosphonic acids is primarily dictated by the phosphorus center and the P=S double bond. The main reactions they undergo are hydrolysis and oxidation, which are critical considerations for their synthesis, storage, and application.

Hydrolysis

Hydrolysis is a principal degradation pathway for thiophosphonic acids and their esters. The reaction involves the cleavage of a P-O or P-C bond by water. The rate of hydrolysis is highly dependent on pH and temperature.[1][2] Generally, the overall hydrolysis kinetics can be described by contributions from acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) mechanisms.[3]

Rate of Hydrolysis = (kA[H+] + kN + kB[OH-])[Thiophosphonate] [3]

-

Acidic Conditions: Under acidic conditions, protonation of the P=S bond can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Studies on related phosphate esters show that acid-catalyzed hydrolysis often favors cleavage of the carbon-oxygen bond (C-O) in ester derivatives.[3]

-

Neutral Conditions: Thioacids exhibit high stability at a pH range of 5-10.[1][2] In neutral conditions, hydrolysis still occurs but typically at a slower rate compared to acidic or basic environments.

-

Basic Conditions: Base-catalyzed hydrolysis is often rapid and typically involves the nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of the P-O or P-S bond.[3]

Oxidation

The sulfur atom in the thiophosphonyl group is susceptible to oxidation, which is a common degradation route. This process typically converts the this compound into its corresponding oxygen analogue (a phosphonic acid), elemental sulfur, and other byproducts.[4]

-

Atmospheric Oxidation: Exposure to air can lead to slow oxidation of the P=S bond.

-

Chemical Oxidation: Strong oxidizing agents, such as nitric acid or hydrogen peroxide, can cause rapid and complete oxidation.[4] Studies on bis(2,4,4-trimethylpentyl)monothiophosphinic acid, a related compound, showed that contact with 5 M HNO₃ resulted in its complete oxidation to the oxo-analogue, bis(2,4,4-trimethylpentyl)phosphinic acid.[4]

Stability of Thiophosphonic Acids

The stability of a this compound is its ability to resist chemical change over time. Understanding the factors that influence stability is crucial for determining shelf-life, storage conditions, and formulation development.

Key Degradation Pathways

The primary degradation pathways for thiophosphonic acids are hydrolysis and oxidation, as detailed in the reactivity section. These pathways can occur concurrently and are influenced by environmental factors. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[5][6]

Caption: Primary degradation pathways for thiophosphonic acids.

Quantitative Stability Data

| Compound Class | Stress Condition | Time | Degradation Products | Outcome | Reference |

| bis(2,4,4-trimethylpentyl) monothiophosphinic acid | 5 M HNO₃, Room Temp | 15 min | R₂P(O)OH (oxo-analogue) | Complete Oxidation | [4] |

| bis(2,4,4-trimethylpentyl) dithiophosphinic acid | 5 M HNO₃, Room Temp | 15 min | R₂P(S)OH, R₂P(O)OH | Partial Oxidation | [4] |

| tris(2,4,4-trimethylpentyl) phosphine sulfide | 5 M HNO₃, Room Temp | 15 min | R₃PO (oxo-analogue) | Complete Oxidation | [4] |

Table 1: Oxidative degradation of thiophosphinic acids and a phosphine sulfide.

Experimental Protocols

To assess the reactivity and stability of thiophosphonic acids, a systematic approach using forced degradation studies and stability-indicating analytical methods is required.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[7] A typical protocol involves exposing the compound to stress conditions that are more severe than accelerated stability testing.[8]

Objective: To achieve 5-20% degradation of the this compound to identify degradation pathways and products.[8]

Materials:

-

This compound drug substance

-

Solvents (e.g., methanol, water, acetonitrile)

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

-

Calibrated equipment: pH meter, analytical balance, HPLC system, photostability chamber, oven.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it for analysis.[9]

-

Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period. Withdraw samples, neutralize, and dilute for analysis.[9]

-

Oxidative Degradation: Mix equal parts of the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%). Store at room temperature for a defined period. Withdraw samples and dilute for analysis.[9]

-

Thermal Degradation: Expose a solid sample of the this compound to dry heat in an oven (e.g., 70°C) for a set time. Also, expose the stock solution to the same conditions.[9]

-

Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.[10][11]

Caption: Experimental workflow for a forced degradation study.

Analytical Techniques for Stability Assessment

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique. The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[11][12]

-

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is a powerful tool for the structural elucidation of unknown degradation products.[4]

-

Spectroscopy: FT-Infrared and FT-Raman spectroscopy can be used to observe changes in chemical bonds, such as the conversion of a P=S to a P=O bond.[4]

Caption: Relationship between structure and chemical reactivity.

Conclusion

Thiophosphonic acids are versatile molecules whose utility is intrinsically linked to their chemical reactivity and stability. The primary degradation pathways are hydrolysis and oxidation, both of which are highly influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, gained through systematic forced degradation studies and the use of validated stability-indicating methods, is paramount for the successful development of drug products and other applications. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important class of compounds.

References

- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. researchgate.net [researchgate.net]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. pharmtech.com [pharmtech.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. sgs.com [sgs.com]

- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organothiophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Organothiophosphorus (OTP) compounds represent a significant class of organophosphorus molecules characterized by the presence of a sulfur atom bonded to the phosphorus atom. This structural feature imparts unique chemical and biological properties that have been exploited in various fields, most notably in agriculture as pesticides and in chemical warfare as nerve agents.[1][2] However, their diverse applications also extend into medicinal chemistry, with some derivatives being investigated and used as therapeutic agents.[2][3] This guide provides a comprehensive technical overview of the core aspects of organothiophosphorus compounds, including their mechanism of action, toxicology, quantitative data on their biological activity, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for most organothiophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[5][6]

OTPs act as potent, often irreversible, inhibitors of AChE. They achieve this by phosphorylating a serine hydroxyl group within the active site of the enzyme.[5][6] This covalent modification renders the enzyme inactive. Consequently, acetylcholine accumulates in the synaptic cleft, leading to hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[5][7] This cholinergic crisis manifests as a wide range of symptoms, and severe poisoning can lead to respiratory failure, the most common cause of death.[5][7][8]

Metabolic Pathways: Bioactivation and Detoxification

Many organothiophosphorus pesticides, such as parathion and malathion, are of the "thion" form (P=S). In this state, they are relatively weak inhibitors of AChE. However, they undergo metabolic bioactivation in the body, primarily by cytochrome P450 (CYP) enzymes in the liver. This process, known as desulfuration, converts the thion to its "oxon" (P=O) analogue, which is a much more potent inhibitor of AChE.

Conversely, organisms possess detoxification pathways to mitigate the effects of OTPs. Enzymes such as paraoxonase-1 (PON1) and carboxylesterases can hydrolyze and detoxify these compounds, reducing their systemic toxicity. The balance between bioactivation and detoxification pathways is a key determinant of an individual's or species' susceptibility to OTP poisoning.

Quantitative Toxicity and Potency Data

The toxicity and inhibitory potency of organothiophosphorus compounds can vary dramatically based on their chemical structure. This is quantified by metrics such as the median lethal dose (LD50), which is the dose required to kill 50% of a test population, and the half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce an enzyme's activity by 50%.[9][10]

Table 1: Acute Oral LD50 Values for Selected OTPs in Rats

| Compound | CAS Number | Oral LD50 (mg/kg, rat) | Class |

| Pesticides | |||

| Malathion | 121-75-5 | 1375 | Insecticide |

| Chlorpyrifos | 2921-88-2 | 135 | Insecticide |

| Diazinon | 333-41-5 | 300-400 | Insecticide |

| Parathion | 56-38-2 | 2-13 | Insecticide |

| Profenofos | 41198-08-7 | 358 | Insecticide |

| Acephate | 30560-19-1 | 945 | Insecticide |

| Nerve Agents | |||

| Sarin (GB) | 107-44-8 | 0.67 | Nerve Agent |

| Soman (GD) | 96-64-0 | ~0.08 (extrapolated) | Nerve Agent |

| VX | 50782-69-9 | 0.09 - 0.12 | Nerve Agent |

Note: LD50 values can vary based on the specific study, animal strain, and conditions. Data compiled from multiple sources.[11][12][13]

Table 2: In Vitro IC50 Values for AChE Inhibition

| Compound | Enzyme Source | IC50 |

| Chlorpyrifos | Human Erythrocyte AChE | 0.12 µM |

| Monocrotophos | Human Erythrocyte AChE | 0.25 µM |

| Profenofos | Human Erythrocyte AChE | 0.35 µM |

| Acephate | Human Erythrocyte AChE | 4.0 µM |

| Profenofos-oxon | Rat Brain AChE | ~3 nM |

Note: IC50 is a measure of potency; a lower value indicates a more potent inhibitor. Data compiled from multiple sources.[14][15]

Experimental Protocols

Accurate assessment of the biological activity of OTPs requires standardized and reproducible experimental methods. Below are detailed protocols for two key assays.

Protocol 1: Determination of AChE Inhibition (Ellman's Assay)

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[3][16] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[3][17]

Materials:

-

100 mM Sodium Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution (e.g., 0.3-1.0 U/mL)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCh) substrate solution

-

Test compound (OTP inhibitor) dissolved in a suitable solvent (e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, add the following to each well:

-

Pre-incubation: Mix the contents and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to interact with the enzyme.[3][18]

-

Add Reagents: Add 10-20 µL of DTNB solution to each well.[3][18]

-

Initiate Reaction: Start the enzymatic reaction by adding 10-20 µL of the ATCh substrate solution to each well.[18]

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 5-10 minutes) at a constant temperature (25°C).[3]

-

Calculate Inhibition: The rate of reaction (V) is determined from the slope of the absorbance vs. time curve. The percent inhibition is calculated using the formula:

-

% Inhibition = [(V_control - V_sample) / V_control] * 100

-

Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the rate with the inhibitor.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, typically determined using non-linear regression analysis.[2][9]

Protocol 2: Acute Oral Toxicity (LD50) - Acute Toxic Class Method (OECD Guideline 423)

This method determines the acute oral toxicity of a substance and allows for its classification into a toxicity category with the use of a minimal number of animals.[4][19][20] It is a stepwise procedure using a small group of animals (typically 3) per step.[20]

Principle: The method proceeds sequentially. Based on the mortality and/or moribundity of the animals in one step, the decision for the next step is made: either dose a subsequent group at a lower or higher dose level or stop the test. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20]

Procedure:

-

Animal Selection: Use healthy, young adult rodents (usually rats, preferably a single sex, often females) from a standard strain. Acclimatize the animals for at least 5 days before dosing.

-

Housing and Fasting: House animals individually. Fast them prior to dosing (e.g., withhold food overnight for rats). Water is available ad libitum.

-

Dose Preparation and Administration: The test substance is typically administered in a constant volume via gavage using a stomach tube or cannula. The vehicle should be non-toxic (e.g., water, corn oil).

-

Stepwise Dosing:

-

Step 1: Dose a group of 3 animals at the chosen starting dose.

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[4]

-

Decision Making:

-

If 2 or 3 animals die, the LD50 is presumed to be in this dose range. The test is confirmed by dosing 3 more animals at the next lower dose level.

-

If 0 or 1 animal dies, dose the next group of 3 animals at the next higher dose level.

-

This process is repeated until a clear outcome is obtained, allowing for classification of the substance according to GHS (Globally Harmonized System) categories.

-

-

-

Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Note the time of onset, duration, and severity of symptoms.

-

Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

-

Pathology: At the end of the test, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Reporting: The final report includes details of the test substance, vehicle, animal strain, dosing procedure, clinical observations, body weight data, necropsy findings, and the final toxicity classification.[4]

Conclusion

Organothiophosphorus compounds are a class of molecules with profound biological effects, primarily driven by their potent inhibition of acetylcholinesterase. Their applications range from highly beneficial in agriculture and medicine to extremely hazardous as chemical weapons. A thorough understanding of their mechanism of action, metabolic fate, and toxicological profile is essential for researchers, scientists, and drug development professionals. The use of standardized quantitative measures and detailed experimental protocols, as outlined in this guide, is critical for the accurate assessment and safe handling of these powerful compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. courses.edx.org [courses.edx.org]

- 3. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. altogenlabs.com [altogenlabs.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agrilife.org [agrilife.org]

- 13. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 18. oecd.org [oecd.org]

- 19. researchgate.net [researchgate.net]

- 20. bemsreports.org [bemsreports.org]

Thiophosphonic Acids vs. Phosphonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between thiophosphonic acids and their phosphonic acid counterparts. By delving into their core chemical structures, physicochemical properties, reactivity, and biological implications, this document aims to equip researchers and drug development professionals with a deeper understanding of these two important classes of organophosphorus compounds.

Core Structural and Physicochemical Distinctions

The primary difference between a phosphonic acid and a thiophosphonic acid lies in the substitution of a phosphoryl oxygen (P=O) with a thiophosphoryl (P=S) group. This seemingly simple substitution has profound effects on the molecule's geometry, acidity, and electronic properties.

Molecular Structure

Phosphonic acids exhibit a tetrahedral geometry around the central phosphorus atom. The P-C bond is stable, and the molecule contains two acidic hydroxyl groups.[1] In contrast, thiophosphonic acids, while also tetrahedral, are characterized by the presence of a P=S double bond. A crucial aspect of this compound chemistry is the existence of a tautomeric equilibrium between the thiono (P=S) and thiolo (P-SH) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic substituent.

Below is a comparative table summarizing key structural and physicochemical parameters for a simple alkylphosphonic acid and its corresponding this compound.

| Property | Ethylphosphonic Acid | Ethylthis compound |

| Formula | C2H7O3P | C2H7O2PS[2] |

| Molecular Weight | 110.05 g/mol [3] | 126.12 g/mol [2] |

| pKa1 | 2.43 (at 25°C)[3][4] | Data not available in search results |

| pKa2 | 8.05 (at 25°C)[3][4] | Data not available in search results |

| P=O Bond Length | ~1.49 Å (in methylphosphonic acid)[1] | N/A |

| P-O Bond Length | ~1.54 Å (in methylphosphonic acid)[1] | Data not available in search results |

| P-C Bond Length | ~1.76 Å (in methylphosphonic acid)[1] | Data not available in search results |

| P=S Bond Length | N/A | Data not available in search results |

| 31P NMR Chemical Shift (ppm) | Diethyl ethylphosphonate: ~30 ppm | O,O'-Diethyl methylphosphonothioate: Data not available in search results |

Note: Specific bond lengths and angles for ethylthis compound and the 31P NMR chemical shift for O,O'-Diethyl methylphosphonothioate were not available in the search results. The data for methylphosphonic acid is provided as a reference.

Acidity

A significant difference between the two classes of compounds is their acidity. Thiophosphonic acids are generally more acidic than their phosphonic acid analogs. This increased acidity is attributed to the lower electronegativity of sulfur compared to oxygen, which results in a more polarized P-S bond and facilitates proton donation. For instance, the pKa1 values for heterocyclic phosphonic acids are generally 2 to 3 log units lower than for the corresponding heterocyclic carboxylic acids, and a similar trend is expected when comparing phosphonic and thiophosphonic acids.[5]

Reactivity and Stability

The nature of the phosphorus-chalcogen bond (P=O vs. P=S) dictates the reactivity and stability of these molecules.

Hydrolysis

The P-C bond in phosphonic acids is remarkably stable and resistant to hydrolysis. However, the ester derivatives of phosphonic acids (phosphonates) can be hydrolyzed to the corresponding acids under both acidic and basic conditions.[6] The rate of hydrolysis is influenced by steric and electronic factors of the substituents.[6]

Thiophosphonate esters are also susceptible to hydrolysis. While direct comparative kinetic data for the hydrolysis of a simple alkylphosphonate versus its thio-analog were not found, studies on related phosphate and thiophosphate esters suggest that the P-S bond can be enzymatically cleaved.

Coordination Chemistry

Both phosphonic and thiophosphonic acids are excellent ligands for a wide range of metal ions, forming stable coordination complexes.[7][8] The oxygen atoms of the phosphonate group can engage in various coordination modes.[7] The substitution of oxygen with sulfur in thiophosphonic acids introduces a "softer" donor atom, which can lead to different coordination preferences and complex stabilities, particularly with softer metal ions. This difference in coordination behavior is a key area of research in materials science and catalysis.

Biological Activity and Drug Development

The structural analogy of phosphonic acids to phosphates has led to their extensive exploration in drug development. They can act as bioisosteres of phosphates, inhibiting enzymes that process phosphate-containing substrates. A prime example is Tenofovir, a phosphonate nucleotide analog used as an antiviral drug.

Thiophosphonic acids and their derivatives also exhibit a range of biological activities. The altered electronic properties and lipophilicity resulting from the sulfur substitution can lead to modified target interactions and pharmacokinetic profiles. While a direct comparison of the biological activity of a phosphonate drug and its thiophosphonate analog was not found in the search results, the synthesis of thiophosphonate analogs of biologically active phosphates is an active area of research.

Experimental Protocols

Synthesis

A common route to ethylphosphonic acid involves the hydrolysis of its corresponding diethyl ester. A detailed protocol for the synthesis of a precursor, ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester, is available and involves the reaction of lithium hexamethyldisilazide with ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester and N-methoxy-N-methylcarbamoyl chloride. This ester can then be hydrolyzed to ethylphosphonic acid under acidic conditions.[1]

A synthetic route to O,S-diethyl methyl phosphonothiolate, a precursor to methylthis compound, has been described. The synthesis starts from dimethyl methylphosphonate and involves a multi-step process including reaction with thionyl chloride, followed by reaction with sodium ethoxide and hydrogen sulfide, and finally alkylation with ethyl iodide. The resulting thiophosphonate ester can then be hydrolyzed to the corresponding this compound.

Spectroscopic Analysis: 31P NMR

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing and differentiating phosphonic and thiophosphonic acids due to the wide chemical shift range of the phosphorus nucleus.

Experimental Workflow for 31P NMR Spectroscopy:

Key Considerations:

-

Chemical Shift: The 31P chemical shifts for phosphonic acids and their esters typically appear in a distinct region of the spectrum. The substitution of oxygen with sulfur in thiophosphonic acids generally leads to a significant downfield shift (to higher ppm values).

-

Referencing: Spectra are typically referenced to an external standard of 85% phosphoric acid, which is assigned a chemical shift of 0 ppm.

Logical Relationships and Signaling Pathways

The bioisosteric relationship between phosphates, phosphonates, and thiophosphonates is central to their application in drug design. The following diagram illustrates this relationship and its implication in enzyme inhibition.

This diagram highlights how phosphonate and thiophosphonate analogs can mimic the natural phosphate substrate, bind to the active site of an enzyme, and disrupt its function. The stability of the P-C bond in phosphonates makes them effective competitive inhibitors. The altered properties of thiophosphonates offer opportunities for developing inhibitors with different binding affinities and selectivities.

Conclusion

The substitution of a phosphoryl oxygen with a thiophosphoryl group imparts significant changes to the fundamental properties of phosphonic acids. Thiophosphonic acids are more acidic and possess a "softer" P=S bond, leading to distinct reactivity and coordination chemistry. These differences are being increasingly exploited in the design of novel therapeutic agents and materials. A thorough understanding of these fundamental differences is crucial for researchers and professionals working in the field of organophosphorus chemistry and drug development. Further research is warranted to fill the existing gaps in quantitative data, particularly concerning the structural and physicochemical properties of simple thiophosphonic acids and the direct comparative biological evaluation of phosphonate drugs and their thio-analogs.

References

- 1. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]

Safety and Handling of Thiophosphonic Acid Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophosphonic acid compounds and their derivatives represent a versatile class of organophosphorus molecules with significant potential in drug discovery and development. Their applications range from enzyme inhibitors and receptor agonists to organocatalysts.[1][2] However, their structural similarity to highly toxic organophosphorus compounds, such as nerve agents, necessitates a thorough understanding of their safety profiles and the implementation of strict handling protocols.[3] This guide provides a comprehensive overview of the safety considerations, handling procedures, and relevant experimental methodologies for working with this compound compounds in a research and development setting.

Hazard Identification and Toxicity Profile

The toxicity of this compound derivatives can vary widely depending on their specific chemical structure. While some have shown promise as therapeutic agents, others may exhibit significant toxicity. A comprehensive toxicological evaluation is therefore crucial for any new compound in this class.

General Toxicity of Organophosphorus Compounds

Organophosphorus compounds are known for their neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] The P=S (thion) to P=O (oxon) conversion, which can occur metabolically or environmentally, often leads to a significant increase in toxicity.[1]

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for a selection of organothiophosphate compounds, providing a reference for the potential toxicity of structurally related this compound derivatives. It is critical to note that these values are not directly transferable to all this compound compounds and specific testing for each new chemical entity is required.

| Compound Name | CAS Number | Test Species | Route of Administration | LD50 (mg/kg) | Reference |

| Dichlorvos | 62-73-7 | Rat (male) | Oral | 139 | [2] |

| Dichlorvos | 62-73-7 | Rat (female) | Oral | 133 | [2] |

| Naled | 300-76-5 | Rat (male) | Oral | 409 | [2] |

| Naled | 300-76-5 | Rat (female) | Oral | 330 | [2] |

| Trichlorfon | 52-68-6 | Rat (male) | Oral | 800 | [2] |

| Trichlorfon | 52-68-6 | Rat (female) | Oral | 800 | [2] |

| GC-6506 | Not Available | Rat (male) | Oral | 23.4 | [2] |

| GC-6506 | Not Available | Rat (female) | Oral | 17.8 | [2] |

| Fospirate | 5598-52-7 | Rat (male) | Oral | 225 | [2] |

| Fospirate | 5598-52-7 | Rat (female) | Oral | 263 | [2] |

| VX | 50782-69-9 | Rat | Oral | 0.26 (estimated) | [4] |

| VG | 78-53-5 | Rat | Oral | 3.67 | [4] |

| VR | 159939-75-6 | Rat | Oral | 0.55 - 1.4 | [4] |

Note: The IC50 (half-maximal inhibitory concentration) is another critical parameter for assessing the potency and potential toxicity of a compound. It represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[5][6] For example, the IC50 of a compound against a cancer cell line indicates its cytotoxic potency.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling this compound compounds.

Engineering Controls

-

Fume Hood: All work with this compound compounds, especially volatile or powdered forms, must be conducted in a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling these compounds.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and accidental contact.[7]

-

Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[7] Double gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed frequently.

-

Protective Clothing: A lab coat, buttoned completely, is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[7]

-

Respiratory Protection: For situations where fume hood use is not feasible or in the case of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary. Fit-testing of the respirator is essential.[7]

Storage and Waste Disposal

-

Storage: this compound compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8] Containers should be tightly sealed and clearly labeled.

-

Waste Disposal: All waste materials, including contaminated PPE and glassware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable data and ensuring user safety.

Synthesis of Thiophosphonic Acids

Several methods for the synthesis of thiophosphonic and thiophosphinic acids have been reported. A common approach involves the reaction of H-phosphinates with an organometallic nucleophile followed by quenching with elemental sulfur.[9] Another method is the Stec reaction, which utilizes phosphorus amides and carbon disulfide.[9]

In Vitro Cytotoxicity Assays

Assessing the cytotoxicity of new compounds is a fundamental step in their evaluation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assays

Many this compound derivatives are designed as enzyme inhibitors.

-

Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and the this compound inhibitor at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower light output indicates higher kinase activity.[10]

-

Fluorescence-based assays: Detect the phosphorylated substrate using a specific antibody or a phosphorylation-sensitive probe.

-

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Stability Studies

Determining the chemical stability of a compound is crucial for its development as a drug.

-

Sample Preparation: Prepare solutions of the this compound compound in various buffers (e.g., acidic, neutral, and alkaline pH) and at different temperatures.

-

Incubation: Store the solutions under the specified conditions for various time points.

-

Sample Analysis: At each time point, inject an aliquot of the solution into an HPLC system equipped with a suitable column and detector.

-

Data Acquisition: Record the chromatograms and quantify the peak area of the parent compound and any degradation products.

-

Kinetics Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate constant and half-life under each condition.[11]

Signaling Pathways and Experimental Workflows

Understanding the interaction of this compound compounds with cellular signaling pathways is key to elucidating their mechanism of action and potential therapeutic applications.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[7][12] Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders.[13] Some thiol-reactive compounds have been shown to inhibit NF-κB activation by targeting critical cysteine residues in the IκB kinase (IKK) complex.[14][15]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[16][17][18] This pathway is frequently hyperactivated in cancer, making it a prime target for drug development.[19][20] Several inhibitors targeting different nodes of this pathway have been developed.[21][22]

Experimental Workflow: Western Blot for Signaling Protein Analysis

Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, making it invaluable for studying signaling pathways.

Experimental Workflow: GTPase Activity Assay

GTPase activity assays are crucial for studying G-protein coupled receptor (GPCR) signaling and the effects of compounds that modulate it.

Conclusion

This compound compounds hold immense promise in the field of drug development. However, their safe handling is paramount. A thorough understanding of their potential toxicity, coupled with strict adherence to safety protocols and the use of appropriate personal protective equipment, is essential for all researchers in this field. The experimental protocols and workflows outlined in this guide provide a framework for the safe and effective investigation of these valuable compounds. Continuous risk assessment and adherence to institutional safety guidelines are crucial for minimizing potential hazards and ensuring a safe laboratory environment.

References

- 1. researchgate.net [researchgate.net]

- 2. web.mit.edu [web.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Jack Q's Blog [jack-q.github.io]

- 9. researchgate.net [researchgate.net]

- 10. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments [authors.library.caltech.edu]

- 12. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 14. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiol dependent NF-κB suppression and inhibition of T-cell mediated adaptive immune responses by a naturally occurring steroidal lactone Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sinobiological.com [sinobiological.com]

- 17. youtube.com [youtube.com]

- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Thiophosphonic Acids: Versatile Ligands in Coordination Chemistry for Research and Drug Development

Application Notes & Protocols

Thiophosphonic acids and their derivatives have emerged as a versatile class of ligands in coordination chemistry. Their unique electronic and steric properties, arising from the presence of a soft sulfur donor atom in addition to oxygen or nitrogen atoms, allow for the formation of stable and structurally diverse metal complexes. These complexes are finding applications in a wide range of fields, from catalysis and materials science to the development of novel therapeutic agents. This document provides an overview of their coordination chemistry, detailed experimental protocols for their synthesis and characterization, and insights into their applications, particularly in drug development.

Coordination Chemistry of Thiophosphonate Ligands

Thiophosphonic acids, with the general formula R-P(=S)(OH)₂, and their derivatives such as dithiophosphonates [R-P(=S)(SH)(OH)], are effective chelating agents for a variety of transition metals. The presence of both hard (oxygen) and soft (sulfur) donor atoms makes them ambidentate ligands, capable of coordinating to metal centers in different modes, including monodentate, bidentate, and bridging fashions. This versatility leads to the formation of mononuclear, dinuclear, or polynuclear coordination polymers with diverse geometries.[1]

The coordination is often achieved through the deprotonated thiol or hydroxyl groups. The "soft" sulfur atom shows a high affinity for soft metal ions like Ag(I), Cd(II), and Pd(II), while the "hard" oxygen atom can coordinate to harder metal ions. This selective coordination behavior is a key aspect of their chemistry.

Applications in Research and Drug Development

The metal complexes of thiophosphonic acid derivatives have shown significant potential in various applications:

-

Catalysis: These complexes are being explored as catalysts in various organic transformations, including C-C coupling reactions like the Suzuki and Heck reactions.[2] The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's activity and selectivity.

-

Materials Science: They serve as single-source precursors for the synthesis of metal sulfide nanoparticles. The controlled decomposition of these complexes provides a route to materials with interesting electronic and optical properties.

-

Drug Development: Metal complexes of thiophosphorus ligands have shown promising biological activities, including anticancer and antibacterial effects.[3] Their mechanism of action is an active area of research, with some studies suggesting that they can induce apoptosis in cancer cells through pathways like the mitochondrial signaling pathway.[4][5]

Experimental Protocols

General Synthesis of Dithiophosphonate Ligands

This protocol is a general procedure for the synthesis of dithiophosphonate ligands starting from perthis compound anhydrides (PTPA).

Materials:

-

Perthis compound anhydride (PTPA) derivative

-

Alcohol (e.g., n-propanol)

-

Solvent (e.g., toluene)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the desired PTPA derivative in a suitable organic solvent like toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the corresponding alcohol to the solution. The stoichiometry may vary depending on the specific reactants.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude dithis compound can be purified by column chromatography or recrystallization.

Synthesis of a Transition Metal-Dithiophosphonate Complex (e.g., Ni(II) complex)

This protocol describes a general method for the synthesis of a transition metal complex with a dithiophosphonate ligand.[1]

Materials:

-

Dithiophosphonate ligand (HL)

-

Nickel(II) salt (e.g., NiCl₂·6H₂O)

-

Base (e.g., triethylamine or sodium hydroxide)

-

Solvent (e.g., ethanol or methanol)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the dithiophosphonate ligand (HL) in a suitable solvent (e.g., ethanol) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve the nickel(II) salt in the same solvent.

-

Slowly add the nickel(II) salt solution to the ligand solution with constant stirring.

-

Add a stoichiometric amount of a base (e.g., triethylamine) to deprotonate the ligand and facilitate coordination.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours).

-

The formation of a precipitate indicates the formation of the complex.

-

Collect the solid product by filtration, wash it with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the complex under vacuum.

Characterization of Ligands and Complexes

A combination of spectroscopic and analytical techniques is employed to characterize the synthesized thiophosphonate ligands and their metal complexes.[6][7][8]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the organic backbone of the ligand.

-

¹³C NMR: Used to characterize the carbon framework of the ligand.

-

³¹P NMR: A crucial technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. A significant shift upon complexation confirms the coordination of the phosphorus ligand to the metal center.[6][9]

-

-

Infrared (IR) Spectroscopy:

-

UV-Visible (UV-Vis) Spectroscopy:

-

Used to study the electronic transitions in the metal complexes. The appearance of new absorption bands in the visible region upon complexation is indicative of d-d transitions of the metal ion in its new ligand field.

-

Analytical Characterization

-

Elemental Analysis: Determines the percentage composition of C, H, N, and S in the synthesized compounds, which helps in confirming their empirical formula.

-

Molar Conductivity Measurements: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complexes (ionic or non-ionic).[6]

Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of thiophosphonate ligands and their metal complexes.

Table 1: Selected Spectroscopic Data for a Dithiophosphonate Ligand and its Ni(II) Complex

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | IR P=S Stretch (ν, cm⁻¹) | IR P-O-C Stretch (ν, cm⁻¹) |

| Dithiophosphonate Ligand (HL) | 85.2 | 680 | 1025 |

| [Ni(L)₂] | 95.5 | 650 | 1010 |

Note: The downfield shift in the ³¹P NMR and the shift to lower wavenumbers in the IR stretches are indicative of coordination to the Ni(II) center.

Table 2: Stability Constants of Metal-Thiophosphonate Complexes

| Metal Ion | Ligand | Log K₁ | Log K₂ | Reference |

| Cu²⁺ | Dithiophosphonate A | 4.8 | 4.1 | [10][11][12][13] |

| Zn²⁺ | Dithiophosphonate A | 3.9 | 3.2 | [10][11][12][13] |

| Ni²⁺ | Dithiophosphonate B | 4.2 | 3.5 | [10][11][12][13] |

Note: Stability constants (K) are a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate more stable complexes.

Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) of a Thiophosphonate Metal Complex

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| Human colon cancer (HCT116) | Cisplatin | 8.5 | [3] |

| Human colon cancer (HCT116) | [Ag(dithiophosphonate)(PPh₃)] | 2.1 | [3] |

| Human breast cancer (MCF-7) | Cisplatin | 11.2 | [3] |

| Human breast cancer (MCF-7) | [Ag(dithiophosphonate)(PPh₃)] | 3.4 | [3] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of thiophosphonate metal complexes.

Proposed Signaling Pathway for Anticancer Activity

The diagram below illustrates a proposed mitochondrial signaling pathway for the induction of apoptosis in cancer cells by thiophosphonate metal complexes, based on mechanisms reported for similar compounds.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Silver complexes with heterocyclic thioamide and tertiary arylphosphane ligands: Synthesis, crystal structures, in vitro and in silico antibacterial and cytotoxic activity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [ouci.dntb.gov.ua]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. iupac.org [iupac.org]

- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 12. global.oup.com [global.oup.com]

- 13. scispace.com [scispace.com]

Applications of Thiophosphonic Acids in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thiophosphonic acids and their derivatives are a versatile class of organophosphorus compounds with a broad spectrum of applications in organic synthesis. Their unique electronic and steric properties make them valuable as ligands in transition metal catalysis, key intermediates in the synthesis of bioactive molecules, and functional moieties in medicinal chemistry. This document provides detailed application notes and experimental protocols for some of the key uses of thiophosphonic acids in modern organic synthesis.

Application Note 1: Synthesis of S-Aryl Phosphorothioates via Copper-Catalyzed Multicomponent Reaction

S-aryl phosphorothioates are important structural motifs in many pharmaceuticals and agrochemicals. A highly efficient and green method for their synthesis involves a one-pot, copper-catalyzed multicomponent reaction of aryl boronic acids, elemental sulfur, and H-phosphonates. This approach avoids the use of odorous and toxic thiols and provides direct access to the target compounds in high yields.[1][2][3][4]

Experimental Protocol: One-Pot Synthesis of S-Aryl Phosphorothioates

Materials:

-

Aryl boronic acid (1.0 mmol)

-

Dialkyl H-phosphonate (1.2 mmol)

-

Elemental sulfur (S₈) (1.5 mmol)

-

Cu(acac)₂ (10 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Acetonitrile (CH₃CN) (5 mL)